molecular formula C13H12O4 B13973511 Ethyl 3-(benzofuran-5-yl)-3-oxopropanoate

Ethyl 3-(benzofuran-5-yl)-3-oxopropanoate

Cat. No.: B13973511
M. Wt: 232.23 g/mol
InChI Key: BZGYOHMEEHYFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(benzofuran-5-yl)-3-oxopropanoate is a chemical compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzofuran-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(benzofuran-5-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.

    Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 3-(benzofuran-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(benzofuran-5-yl)-3-oxopropanoate is unique due to its specific ester and keto functional groups, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives .

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 3-(1-benzofuran-5-yl)-3-oxopropanoate

InChI

InChI=1S/C13H12O4/c1-2-16-13(15)8-11(14)9-3-4-12-10(7-9)5-6-17-12/h3-7H,2,8H2,1H3

InChI Key

BZGYOHMEEHYFQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=C1)OC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.